

AFM24 mechanism of action in EGFR-positive tumors

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An In-depth Technical Guide on the Mechanism of Action of AFM24 in EGFR-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFM24 is a novel tetravalent, bispecific innate cell engager (ICE®) developed to target Epidermal Growth Factor Receptor (EGFR)-positive solid tumors.[1][2][3] Its unique mechanism of action redirects the body's innate immune system, specifically Natural Killer (NK) cells and macrophages, to attack cancer cells.[4][5] This approach is designed to overcome limitations of current EGFR-targeted therapies, such as resistance due to downstream mutations in signaling pathways (e.g., KRAS, BRAF) and toxicities associated with EGFR signaling inhibition in healthy tissues. Preclinical and clinical data suggest that AFM24 is a promising therapeutic agent, demonstrating potent anti-tumor activity irrespective of EGFR expression levels and the mutational status of the tumor.

Molecular Architecture and Targeting

AFM24 is an IgG1-scFv fusion antibody. It possesses four binding sites: two for the human CD16A (FcyRIIIA) receptor on innate immune cells and two for EGFR on tumor cells. This tetravalent design enhances its avidity and provides robust binding to both target and effector cells. AFM24 was generated using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.



A critical feature of **AFM24** is that its binding site on CD16A is distinct from the Fc binding site for immunoglobulin G (IgG). This minimizes competition with the high concentration of circulating IgG in the blood, ensuring sustained engagement of NK cells and macrophages.

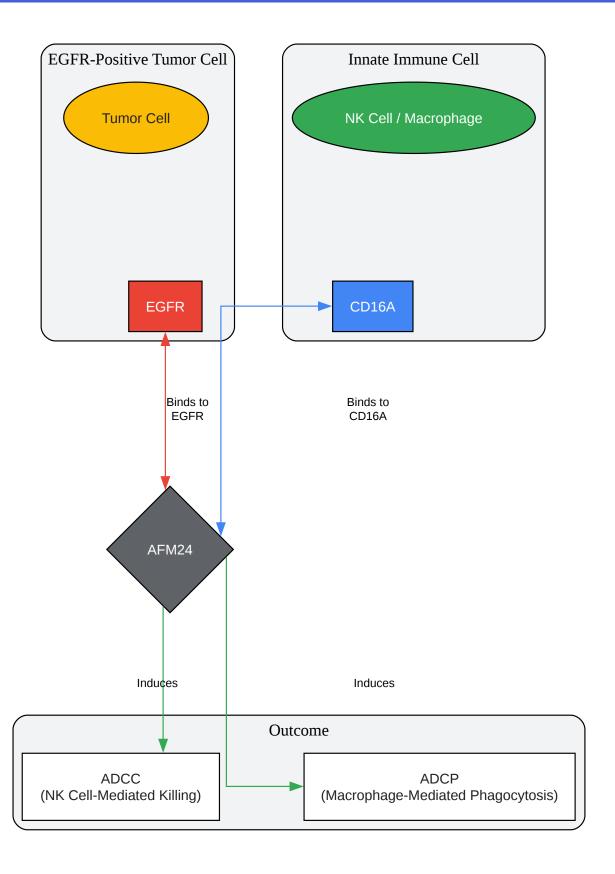
Core Mechanism of Action: Bridging Innate Immunity to Cancer

The primary mechanism of action of **AFM24** is the formation of an immunological synapse between CD16A-expressing innate immune cells and EGFR-expressing tumor cells. This bridging action triggers two key cytotoxic processes:

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells,
 AFM24 activates them to release cytotoxic granules containing perforin and granzymes,
 leading to the lysis of the targeted tumor cell.
- Antibody-Dependent Cellular Phagocytosis (ADCP): AFM24 also engages CD16A on macrophages, stimulating them to engulf and destroy opsonized tumor cells.

Importantly, **AFM24**'s anti-tumor activity is independent of EGFR signaling pathway inhibition. This means its efficacy is not compromised by mutations in downstream signaling molecules like KRAS and BRAF, which are common resistance mechanisms to conventional EGFR inhibitors.





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AFM24 bridges innate immune cells to tumor cells, inducing ADCC and ADCP.



Quantitative Preclinical Data Binding Affinities

AFM24 demonstrates high-affinity binding to both CD16A on immune cells and EGFR on various tumor cell lines.

Target	Cell Type	Condition	Mean KD (nM)	Reference
CD16A	NK Cells	In absence of competing IgG	6.2 ± 2.0	
NK Cells	In presence of polyclonal IgG	11.8 ± 4.3		
EGFR	Various Tumor Cell Lines	-	<100	

In Vitro Cytotoxicity (ADCC)

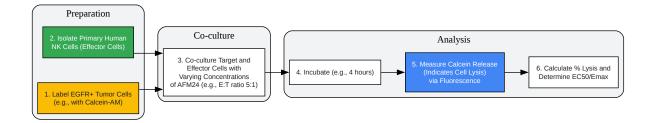
AFM24 induces potent ADCC across a range of EGFR-expressing tumor cell lines, irrespective of their EGFR expression levels or KRAS/BRAF mutational status.



Cell Line	EGFR Expression	KRAS/BRAF Mutation	Mean EC50 (pM)	Reference
DK-MG	High	Wild-Type	0.7 ± 0.4	
A-431	High	Wild-Type	1.9 ± 1.5	_
HCT-116	Low	KRAS G13D	3.3	-
LoVo	-	KRAS G13D, BRAF V600E	3.4 ± 0.6	_
HT-29	-	BRAF V600E	3.3 ± 2.2	-
A-549	Intermediate	KRAS G12S	5.1 ± 2.8	-
Panc 08.13	-	KRAS G12D	5.7 ± 3.6	-
COLO-205	-	BRAF V600E	30.4 ± 25.6	-
SW-982	Intermediate	Wild-Type	47.7 ± 19.0	_

Key Experimental Protocols Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay quantifies the ability of **AFM24** to induce NK cell-mediated lysis of tumor cells.





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Workflow for a Calcein-release ADCC assay.

Methodology:

- Target Cell Preparation: EGFR-positive tumor cells are labeled with Calcein-AM, a fluorescent dye that is retained within live cells.
- Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and NK cells are enriched.
- Co-culture: Labeled target cells and effector NK cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 5:1) in the presence of serial dilutions of **AFM24** or control antibodies.
- Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
- Measurement: The amount of calcein released into the supernatant from lysed cells is quantified using a fluorescence plate reader.
- Data Analysis: The percentage of specific lysis is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay measures the ability of **AFM24** to mediate the phagocytosis of tumor cells by macrophages.

Methodology:

- Macrophage Differentiation: Monocytes are isolated from PBMCs and differentiated into macrophages in vitro using M-CSF.
- Target Cell Labeling: EGFR-positive tumor cells are labeled with a fluorescent dye (e.g., CMFDA).



- Co-culture: Macrophages and labeled tumor cells are co-cultured (e.g., at an E:T ratio of 5:1) with **AFM24** or control antibodies for a set duration (e.g., 4 hours).
- Analysis by Flow Cytometry: Phagocytosis is quantified by measuring the percentage of macrophages that have become fluorescent due to the engulfment of labeled tumor cells.

In Vivo Efficacy and Safety Preclinical In Vivo Models

In xenograft mouse models using human EGFR-positive tumor cell lines and adoptively transferred human NK cells, **AFM24** demonstrated a significant, dose-dependent reduction in tumor growth compared to controls.

Safety and Tolerability

Toxicology studies in cynomolgus monkeys showed that **AFM24** was well-tolerated up to high doses (75 mg/kg weekly). Notably, the typical skin toxicities associated with EGFR-inhibiting antibodies were not observed, which is consistent with **AFM24**'s mechanism of action that does not rely on blocking EGFR signaling. A transient, manageable elevation of IL-6 was observed post-infusion.

Clinical Development and Efficacy

AFM24 is being evaluated in clinical trials both as a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.

AFM24 in Combination with Atezolizumab (AFM24-102 trial)

This combination therapy has shown promising clinical activity in heavily pretreated patients with advanced or metastatic EGFR-expressing solid malignancies, including non-small cell lung cancer (NSCLC).



Patient Cohort	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)	Reference
EGFR wild-type NSCLC (n=15)	-	73.3%	5.9 months	
EGFR wild-type NSCLC (n=33, PPS)	21%	76%	5.6 months	_
EGFR mutant NSCLC (n=17, PPS)	24%	71%	5.6 months	_

The combination has been generally well-tolerated, with common adverse events including manageable infusion-related reactions.

Conclusion

AFM24 represents a highly differentiated immuno-oncology approach for the treatment of EGFR-positive solid tumors. By specifically engaging the innate immune system to induce ADCC and ADCP, it provides a potent anti-tumor effect that is independent of EGFR signaling pathways and their mutational status. This mechanism offers the potential to overcome resistance to current EGFR-targeted therapies and provides a favorable safety profile, avoiding the characteristic toxicities of EGFR inhibitors. Ongoing clinical trials continue to explore the full therapeutic potential of AFM24, both as a monotherapy and in combination regimens, for patients with difficult-to-treat cancers.

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